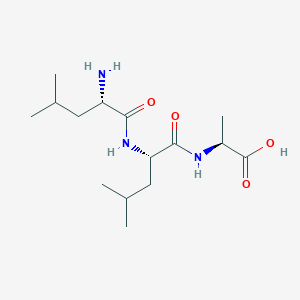

H-Leu-Leu-Ala-OH

Vue d'ensemble

Description

Applications De Recherche Scientifique

Leucyl-leucyl-alanine has numerous applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Serves as a substrate for studying enzyme kinetics and specificity, particularly for peptidases.

Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mécanisme D'action

Target of Action

H-LEU-LEU-ALA-OH, also known as Leu-Leu-Ala, is a tripeptide composed of two L-leucine units joined to L-alanine by a peptide linkage It’s known that leucine, one of the constituents of this tripeptide, plays a unique signaling role in skeletal muscle and adipose tissue, as well as other cell types, including placental cells . It promotes protein synthesis via activating the mammalian target of rapamycin (mTOR) signaling pathway .

Mode of Action

Leucine, a component of this tripeptide, is known to increase protein synthesis through activation of the mtor signaling pathway in various tissues

Biochemical Pathways

Leu-Leu-Ala is known to exhibit antioxidant activities . This suggests that it might be involved in pathways related to oxidative stress and cellular defense mechanisms. Leucine, a component of this tripeptide, is known to promote energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation . This indicates that Leu-Leu-Ala might influence these biochemical pathways.

Pharmacokinetics

Peptides generally have good gastrointestinal absorption and are orally bioavailable

Result of Action

Leu-Leu-Ala exhibits antioxidant activities , suggesting that it may help protect cells from damage caused by harmful free radicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Leucyl-leucyl-alanine can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.

Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of leucyl-leucyl-alanine typically involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes like peptidases to catalyze the formation of peptide bonds between amino acids. This method is advantageous due to its high specificity and mild reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Leucyl-leucyl-alanine can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.

Oxidation: The amino acid residues can be oxidized under specific conditions, leading to the formation of modified peptides.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Enzymes like trypsin or chymotrypsin are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

Substitution: Electrophiles like acyl chlorides or isocyanates.

Major Products Formed

Hydrolysis: Leucine and alanine.

Oxidation: Oxidized derivatives of leucine and alanine.

Substitution: Substituted peptides with modified side chains.

Comparaison Avec Des Composés Similaires

Similar Compounds

Leucyl-alanine: A dipeptide composed of leucine and alanine.

Leucyl-leucine: A dipeptide composed of two leucine units.

Alanyl-leucine: A dipeptide composed of alanine and leucine.

Uniqueness

Leucyl-leucyl-alanine is unique due to its tripeptide structure, which provides distinct biochemical properties compared to dipeptides. The presence of two leucine units and one alanine unit allows for specific interactions with enzymes and receptors, making it a valuable compound for studying peptide behavior and enzyme specificity .

Activité Biologique

H-LEU-LEU-ALA-OH, also known as H-Leucyl-Leucyl-Alanine, is a tripeptide composed of two L-leucine units and one L-alanine unit. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities, including antimicrobial properties, effects on cell proliferation, and implications in biomaterial development.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- Melting Point : 255-256 °C

- CAS Number : 7298-84-2

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that hydrogels formed from Fmoc-modified amino acids, including Fmoc-Leu and Fmoc-Ala, effectively inhibited the growth of Staphylococcus aureus by disrupting the bacterial cell wall and membrane. The incorporation of this compound into these hydrogels enhanced their antimicrobial efficacy, achieving approximately 95% inhibition of bacterial proliferation after 20 hours of incubation .

Cytotoxic Effects

In vitro studies have shown that certain peptide assemblies can induce apoptosis in neuroblastoma cells. The self-assembly properties of peptides like this compound may contribute to cytotoxicity through the formation of amyloid-like structures that disrupt cellular function. Such findings suggest potential applications in cancer therapy, where targeted delivery of cytotoxic peptides could be beneficial .

Case Studies and Research Findings

- Self-Assembly and Biomaterials :

- Peptide Synthesis :

- Antioxidant Activity :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSUCEBCSBUMDP-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact molecular formula and weight depend on the specific form (e.g., free acid, salt, or derivative), the general tripeptide Leu-Leu-Ala consists of three amino acids: Leucine (Leu), Leucine (Leu), and Alanine (Ala).

ANone: Yes, circular dichroism (CD) spectra have been used to study the structural properties of Leu-Leu-Ala containing peptides, particularly in the context of larger depsipeptides. []

ANone: Downstream effects vary depending on the specific peptide sequence and its target. For instance, LLAP, through its DPP-4 inhibitory action, can enhance the stability of glucagon-like peptide-1 (GLP-1) [], leading to increased insulin secretion and improved glycemic control. []

ANone: Yes, several studies have examined the in vitro and in vivo efficacy of peptides containing the Leu-Leu-Ala sequence.

* **In vitro**: The peptide LLAP, containing the Leu-Leu-Ala sequence, has demonstrated dose-dependent insulin secretion in cultured BRIN-BD11 pancreatic cells. []* **In vivo**: LLAP also exhibited potent anti-hyperglycemic and insulinotropic effects in mice during an intraperitoneal glucose tolerance test (ipGTT). []ANone: Yes, the Leu-Leu-Ala sequence has been incorporated into an amphiphilic peptide designed to anchor lipid vesicles onto polymer supports. This system showed promise for immobilizing membrane-bound enzymes while preserving their activity, as demonstrated with gamma-glutamyl transpeptidase. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.